ethyl {4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetate
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Overview
Description
Ethyl 2-{4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetate is a complex organic compound that features a unique structure combining an indene moiety with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetate typically involves the reaction of 1,3-dioxo-2-phenyl-2,3-dihydro-1H-indene with 4-aminophenylacetic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 2-{4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which ethyl 2-{4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetate exerts its effects involves interactions with specific molecular targets. The indene moiety can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-{4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]benzoate: Similar structure but with a benzoate group instead of a phenylacetate group[][8].
Uniqueness
Ethyl 2-{4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indene and ester moieties allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C25H21NO4 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
ethyl 2-[4-[(1,3-dioxo-2-phenylinden-2-yl)amino]phenyl]acetate |
InChI |
InChI=1S/C25H21NO4/c1-2-30-22(27)16-17-12-14-19(15-13-17)26-25(18-8-4-3-5-9-18)23(28)20-10-6-7-11-21(20)24(25)29/h3-15,26H,2,16H2,1H3 |
InChI Key |
QFGGSZAYIRJDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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